

4-bromo-N-phenylbenzamide molecular weight and formula

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Compound of Interest

Compound Name: 4-bromo-N-phenylbenzamide

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An In-Depth Technical Guide to **4-bromo-N-phenylbenzamide**

Authored by: A Senior Application Scientist

Introduction

4-bromo-N-phenylbenzamide is a synthetic chemical compound belonging to the benzamide class. Benzamides are characterized by a benzene ring attached to an amide functional group. In this specific molecule, a bromine atom is substituted at the para-position (position 4) of the benzoyl ring, and a phenyl group is attached to the nitrogen of the amide, forming a secondary amide linkage. This structure serves as a valuable scaffold in medicinal chemistry and materials science. Its utility arises from the specific physicochemical properties imparted by the bromophenyl and N-phenyl moieties, which can be readily modified to explore structure-activity relationships (SAR) in drug discovery or to tune material properties. This guide provides a comprehensive overview of its core chemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its applications for researchers in chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identity of **4-bromo-N-phenylbenzamide** is defined by its molecular formula and weight. These values are critical for all quantitative aspects of experimental work, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ BrNO	[1][2][3]
Molecular Weight	276.13 g/mol	[1][2][3]
CAS Number	6846-12-4	[1][3][4]
Melting Point	~205 °C (474-475 K)	[3][5]
Appearance	Colorless, needle-shaped single crystals	[5]

The molecule's structure features a notable steric twist. The dihedral angle between the planes of the phenyl and the 4-bromophenyl rings is approximately 58.6°.[5] This non-planar conformation is a key structural feature that can influence its binding interactions with biological targets.

Molecular Structure Diagram

Caption: Chemical structure of **4-bromo-N-phenylbenzamide**.

Synthesis and Purification

The most direct and widely employed synthesis of **4-bromo-N-phenylbenzamide** is the acylation of aniline with 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond.

Experimental Protocol: Synthesis of 4-bromo-N-phenylbenzamide

This protocol is based on a verified literature procedure.[5]

Materials:

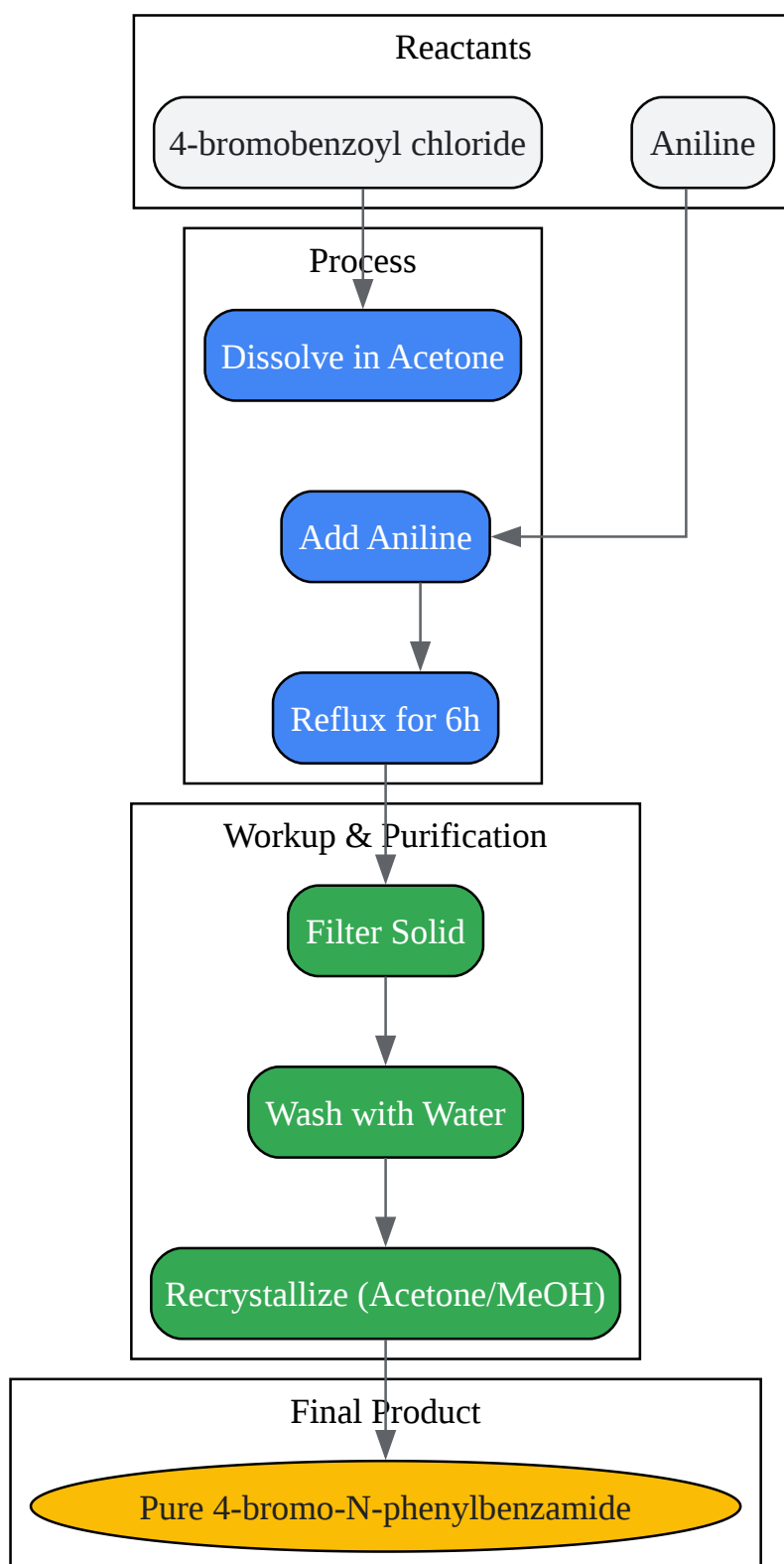
- 4-bromobenzoyl chloride (0.91 mmol, 0.20 g)

- Aniline (1.37 mmol, 0.12 mL)
- Acetone (10 mL)
- Methanol (for recrystallization)
- Distilled water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 mL).
- **Addition of Nucleophile:** To this solution, add aniline (1.37 mmol). An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.
- **Reaction Execution:** Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, a solid mass will form. Cool the reaction mixture to room temperature. Filter the gray solid product and wash thoroughly with distilled water to remove any unreacted aniline hydrochloride.
- **Purification:** Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol. This is achieved by dissolving the solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly. Colorless, needle-shaped crystals of pure **4-bromo-N-phenylbenzamide** will form.^[5]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-bromo-N-phenylbenzamide**.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide N-H proton. In a d_6 -DMSO solvent, the amide proton (N-H) typically appears as a singlet far downfield, around 10.30 ppm.[6] The protons on the two aromatic rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the brominated ring often appear as two doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting patterns (multiplets or triplets and doublets).[6]
 - ^{13}C NMR: The carbon NMR spectrum will show 9 distinct signals in the aromatic region (typically 120-140 ppm) and one signal for the carbonyl carbon (C=O) further downfield, around 165 ppm.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to $[\text{C}_{13}\text{H}_{10}^{79}\text{BrNO}]^+$ and $[\text{C}_{13}\text{H}_{10}^{81}\text{BrNO}]^+$.

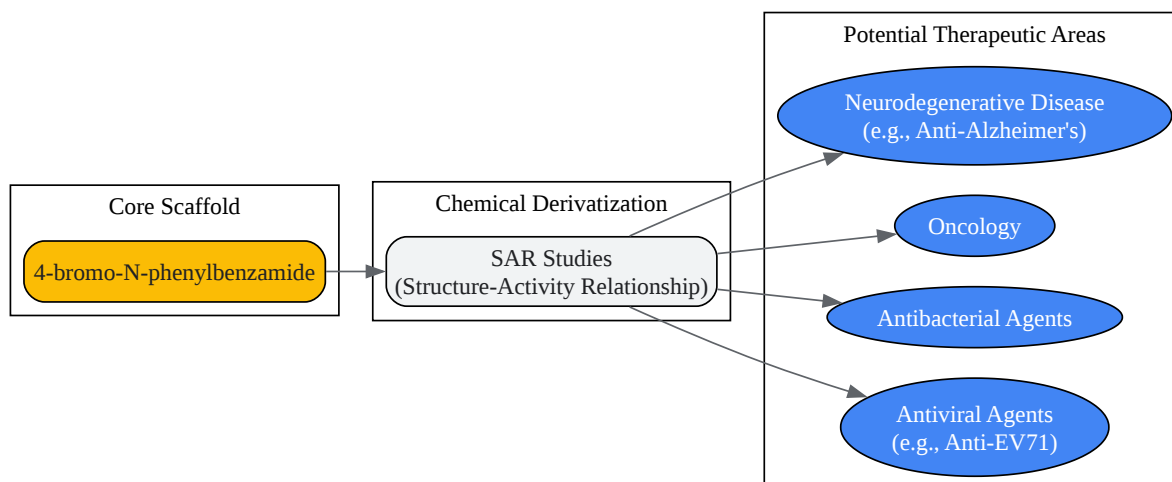
Applications in Research and Development

Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets.[5] **4-bromo-N-phenylbenzamide** serves as a foundational structure for developing novel therapeutic agents.

- Antiviral Drug Discovery: Derivatives of N-phenylbenzamide have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in young children.[7] The core structure is modified to optimize binding to viral proteins and inhibit replication.

- Antibacterial and Anti-Alzheimer's Agents: The N-phenylbenzamide skeleton is being explored for the development of compounds with potential antibacterial and anti-Alzheimer's activities.[5]
- Oncology Research: Structurally related compounds featuring a benzamide moiety have shown potential as anticancer agents, possibly through mechanisms like the inhibition of human topoisomerase II α . [8] The bromo-substituent is a key feature for investigating structure-activity relationships, as it modifies the electronic and lipophilic properties of the molecule.[8]

Application Pathway Diagram



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Caption: Role of the core scaffold in developing therapeutic agents.

Safety and Handling

According to available safety data, **4-bromo-N-phenylbenzamide** should be handled with appropriate care in a laboratory setting.

- Hazard Statements:
 - H315: Causes skin irritation.[2][4]
 - H319: Causes serious eye irritation.[2][4]
 - H335: May cause respiratory irritation.[2][4]
- Precautions:
 - Wear protective gloves, clothing, and eye/face protection.
 - Avoid breathing dust.
 - Use only in a well-ventilated area.
 - Store in a locked, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

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